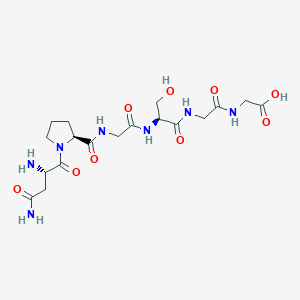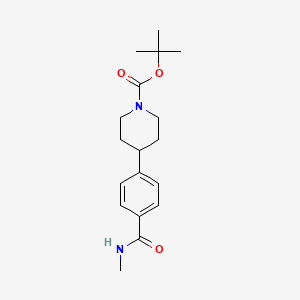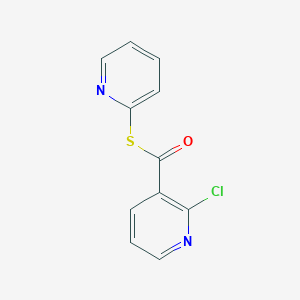![molecular formula C16H16N2O3 B12629805 2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine CAS No. 959850-94-3](/img/structure/B12629805.png)
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a phenyl ring that is further substituted with a cyclopentyloxy group
Vorbereitungsmethoden
The synthesis of 2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the process generally requires a base and an appropriate solvent.
Analyse Chemischer Reaktionen
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and solvents .
Wissenschaftliche Forschungsanwendungen
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine can be compared to other similar compounds, such as:
4-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-pyrrolidinone: This compound also features a cyclopentyloxy group and has applications in medicinal chemistry.
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Another compound with a nitro group and a phenyl ring, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
959850-94-3 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-(3-cyclopentyloxyphenyl)-5-nitropyridine |
InChI |
InChI=1S/C16H16N2O3/c19-18(20)13-8-9-16(17-11-13)12-4-3-7-15(10-12)21-14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6H2 |
InChI-Schlüssel |
FANYQFOIGHFIHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)


![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)

![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
